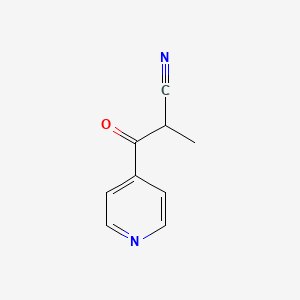

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile is an organic compound with the molecular formula C9H8N2O. It is a nitrile derivative featuring a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Applications De Recherche Scientifique

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Oxo-3-(pyridin-4-YL)propanenitrile: Lacks the methyl group at the 2-position, which can influence its reactivity and biological activity.

2-Methyl-3-oxo-3-(pyridin-3-YL)propanenitrile: The position of the nitrogen atom in the pyridine ring is different, affecting its chemical properties and interactions.

2-Methyl-3-oxo-3-(pyridin-2-YL)propanenitrile: Another positional isomer with distinct chemical and biological characteristics.

Uniqueness

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile is unique due to the specific positioning of the methyl and nitrile groups, which confer distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Activité Biologique

2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile, also known by its IUPAC name, is a compound with significant biological activity. It has garnered attention in pharmacological research due to its potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound.

The chemical formula of this compound is C9H8N2O, with a molecular weight of 160.18 g/mol. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈N₂O |

| Molecular Weight | 160.18 g/mol |

| MDL Number | MFCD11208746 |

| PubChem CID | 43157227 |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its role as an inhibitor of protein kinases, specifically Janus Kinase 3 (JAK3). This inhibition is crucial in therapeutic applications for several autoimmune diseases and cancers.

The compound acts primarily by inhibiting JAK3, which plays a pivotal role in the signaling pathways of various cytokines involved in immune responses. This inhibition can lead to immunosuppressive effects beneficial for conditions such as:

- Organ transplant rejection

- Autoimmune diseases (e.g., lupus, rheumatoid arthritis)

- Certain cancers

Study on Cytotoxicity and Efficacy

A study published in PMC evaluated the cytotoxic effects of related pyridine derivatives, demonstrating that modifications to the pyridine structure significantly influenced biological activity. For instance, it was found that introducing a trifluoromethyl group improved selectivity while reducing cytotoxicity against HepG2 cells, indicating a potential pathway for optimizing drug design involving similar structures .

Structure–Activity Relationship (SAR)

Research has established a structure–activity relationship for compounds related to this compound. The introduction of different substituents on the pyridine ring alters potency and selectivity against various biological targets. For example, derivatives with specific substitutions exhibited enhanced antitumor activity and reduced side effects, suggesting that careful modification can lead to more effective therapeutic agents .

Table 1: Biological Activity Summary

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| JAK3 Inhibition | Immunosuppressive effects | |

| Cytotoxicity against HepG2 | TC₅₀ = 575 nM | |

| Antitumor Activity | IC₅₀ values ranging from 7.0 to >50 µM |

Safety and Toxicity

Safety assessments indicate that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . However, standard safety precautions should be adhered to when handling the compound due to potential irritant properties.

Propriétés

IUPAC Name |

2-methyl-3-oxo-3-pyridin-4-ylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(6-10)9(12)8-2-4-11-5-3-8/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEAQWBRWLUKQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.